3-Isopropoxy-2-naphthoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

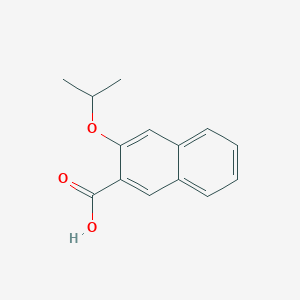

3-Isopropoxy-2-naphthoic acid, also known by its IUPAC name 3-isopropoxy-2-naphthoic acid, is a compound with the molecular weight of 230.26 . It appears as a pale yellow solid .

Molecular Structure Analysis

The molecular structure of 3-Isopropoxy-2-naphthoic acid is characterized by weak interactions, including hydrogen bonds and aromatic stacking interactions . A notable charge transfer from 3-hydroxy-2-naphthamide to 2,4-di-tert-butyl-6-methylphenol was indicated by the FMO analysis .Chemical Reactions Analysis

3-Isopropoxy-2-naphthoic acid can potentially participate in chemical reactions similar to its related compounds. For instance, 3-hydroxy-2-naphthoic acid has been used to synthesize novel chemosensors that selectively sense CN− ions .科学的研究の応用

Synthesis and Characterization

The synthesis and characterization of derivatives of naphthoic acid have been a significant area of study. For example, trivalent and tetravalent derivatives of 2-hydroxy-1-naphthoic acid have been prepared by interacting with their corresponding isopropoxides. These compounds, often hygroscopic and colored solids, were analyzed using azeotrope and elemental analysis, IR, PMR, and mass spectral measurements, elucidating the bonding modes of metals and non-metals with 2-hydroxy-1-naphthoic acid (D. Joshi & T. Joshi, 2004).

Photoreactions and Photophysics

Photoreactions of naphthoquinone derivatives have shown sensitivity to solvents and the presence of metal complexes, influencing the quantum efficiency of radical intermediates production. The photophysical properties of 3-hydroxy-2-naphthoic acid, including its fluorescence and excited-state intramolecular proton transfer (ESIPT), have been extensively studied, revealing the formation of different emitting species in various media and under different conditions (M. Depew et al., 1985); (H. Mishra et al., 2001).

Anticancer Properties

The anticancer properties of naphthoquinone derivatives have been explored, highlighting the cytotoxic activities of certain compounds against different cancer cell lines, showcasing the therapeutic potential of naphthoic acid derivatives in cancer treatment (Tuyet Anh Dang Thi et al., 2015).

Solubility and Chemical Behavior

The solubility of 3-hydroxy-2-naphthoic acid in various solvents has been determined, providing essential data for its practical application in the chemical industry and research. This solubility data aids in understanding the thermodynamics and chemical behavior of naphthoic acid derivatives in different environments (Bingjie Fan et al., 2018).

Environmental and Material Science Applications

Studies have also focused on the environmental degradation pathways of naphthoic acid derivatives and their potential applications in material science, such as in the synthesis of organic pigments and the modification of graphene oxide. This research provides insights into the versatility and practical uses of naphthoic acid derivatives in various scientific and industrial fields (K. Adachi et al., 1999); (Xiang-Nan Xu et al., 2017).

将来の方向性

特性

IUPAC Name |

3-propan-2-yloxynaphthalene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-9(2)17-13-8-11-6-4-3-5-10(11)7-12(13)14(15)16/h3-9H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWMJRHSMOPFAOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC2=CC=CC=C2C=C1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isopropoxy-2-naphthoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2759752.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-ethoxyphenyl)urea](/img/structure/B2759759.png)

![2-Chloro-N-[[2-(1-methylpyrazol-3-yl)-1,3-thiazol-4-yl]methyl]acetamide;hydrochloride](/img/structure/B2759763.png)

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4-dimethylbenzoate](/img/structure/B2759767.png)